molecular formula C10H16ClNO B1408246 (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride CAS No. 1442114-65-9

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Cat. No.: B1408246
CAS No.: 1442114-65-9
M. Wt: 201.69 g/mol
InChI Key: PJXQTSKZIVWJMW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Chiral Center Configuration

The molecular architecture of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride centers around a propanol backbone featuring a strategically positioned chiral center at the C2 carbon atom. The absolute configuration at this chiral center follows the S designation according to the Cahn-Ingold-Prelog priority rules, where S derives from the Latin sinister meaning to the left or counterclockwise arrangement. The compound contains a para-tolyl group, specifically a para-methylphenyl substituent, attached to the chiral carbon, which contributes significantly to the molecule's overall three-dimensional structure and stereochemical properties.

The stereochemical assignment of the S configuration involves precise evaluation of the priority sequence around the chiral center. The nitrogen-containing amino group, hydroxyl-bearing carbon chain, para-tolyl aromatic ring, and hydrogen atom are arranged in a specific spatial orientation that determines the molecule's chirality. This configuration directly influences the compound's biological activity and crystallization behavior, as the S enantiomer exhibits distinct physical and chemical properties compared to its R counterpart.

The propanol backbone adopts a specific conformation that minimizes steric interactions while maintaining optimal hydrogen bonding capabilities. The positioning of the amino group at the C3 carbon and the hydroxyl group at the C1 carbon creates a 1,3-amino alcohol motif that facilitates intramolecular and intermolecular hydrogen bonding networks. The para-tolyl substituent extends from the chiral center, creating a rigid aromatic framework that influences the overall molecular geometry and packing arrangements in the solid state.

Crystallographic Analysis of Hydrochloride Salt Formation

The formation of the hydrochloride salt significantly alters the crystallographic properties and solid-state behavior of (S)-3-Amino-2-p-tolyl-propan-1-ol. The protonation of the amino group results in the formation of an ammonium cation, which subsequently forms ionic interactions with the chloride anion. This salt formation enhances the compound's water solubility and modifies its crystallization patterns compared to the free base form.

Crystallographic studies of related amino alcohol hydrochloride salts reveal that the protonated amino group typically adopts a pyramidal geometry with the nitrogen atom bearing a positive charge. The NH3+ moiety becomes a hydrogen bond donor, forming characteristic NH3+∙∙∙Cl- interactions that contribute to the overall crystal lattice stability. These ionic interactions, combined with the existing hydroxyl group hydrogen bonding capabilities, create a complex three-dimensional network within the crystal structure.

The crystal packing of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride likely involves multiple intermolecular interactions including NH3+∙∙∙Cl- ionic bonds, OH∙∙∙Cl- hydrogen bonds, and aromatic π∙∙∙π stacking interactions between the para-tolyl groups. The space group and unit cell parameters of this compound would reflect the efficient packing of these chiral molecules while maintaining the optimal hydrogen bonding geometry. The crystallographic analysis provides insights into the molecular conformation adopted in the solid state and the relative orientation of neighboring molecules within the crystal lattice.

Comparative Analysis with Enantiomeric Forms (R-configuration)

The comparative analysis between (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride and its R enantiomer reveals fundamental differences in their three-dimensional structures and potential biological activities. The R enantiomer, bearing the Chemical Abstracts Service number 1442114-69-3, possesses identical molecular formula and molecular weight but exhibits mirror-image stereochemistry at the chiral center.

According to the single swap rule for enantiomers, exchanging any two groups on the chiral center converts the S configuration to the R configuration or vice versa. This stereochemical inversion results in molecules that are non-superimposable mirror images, leading to potentially different biological activities, pharmacokinetic properties, and receptor binding affinities. The R and S enantiomers of this amino alcohol may exhibit different rates of metabolism, excretion patterns, and therapeutic indices when evaluated in biological systems.

Property S-Enantiomer R-Enantiomer
Chemical Abstracts Service Number 1442114-65-9 1442114-69-3
Molecular Formula C10H16ClNO C10H16ClNO
Molecular Weight 201.69 g/mol 201.69 g/mol
Absolute Configuration S R
Optical Rotation (-) [estimated] (+) [estimated]

The enantiomeric pair demonstrates identical physical properties such as melting point, boiling point, and density, but differs in their optical rotation values. While both enantiomers rotate plane-polarized light by the same magnitude, they do so in opposite directions. The S enantiomer typically exhibits levorotatory behavior, while the R enantiomer shows dextrorotatory characteristics, though the actual optical rotation values would require experimental determination.

Torsional Strain Analysis in Propanol Backbone

The torsional strain analysis of the propanol backbone in (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride involves examination of the conformational preferences around the carbon-carbon bonds within the three-carbon chain. Unlike cyclic systems where torsional strain is constrained by ring closure, the propanol backbone maintains conformational flexibility that allows optimization of torsional angles to minimize strain energy.

The C1-C2 bond rotation involves interactions between the hydroxyl group and the bulky para-tolyl substituent attached to C2. The preferred conformation likely adopts a staggered arrangement that maximizes the distance between these substituents while maintaining favorable hydrogen bonding opportunities. The C2-C3 bond experiences torsional strain due to the proximity of the para-tolyl group and the amino group, which must be positioned to avoid unfavorable steric interactions.

Newman projection analysis of the propanol backbone reveals that the molecule adopts conformations that minimize eclipsing interactions between adjacent substituents. The preferred conformation places the hydroxyl group, para-tolyl group, and amino group in positions that optimize both sterics and electronics. The torsional strain in this system is generally lower than that observed in constrained cyclic systems, as the acyclic nature allows for conformational adjustment to relieve unfavorable interactions.

The introduction of the para-tolyl group at the C2 position creates additional steric bulk that influences the overall conformational landscape. The aromatic ring can adopt different orientations relative to the propanol backbone, with some conformations being energetically favored due to reduced steric clashes and optimal electronic interactions. The torsional strain analysis provides crucial information for understanding the molecule's preferred three-dimensional structure and its implications for biological activity.

Hydrogen Bonding Network in Solid-State Structure

The hydrogen bonding network in the solid-state structure of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride represents a complex array of intermolecular interactions that stabilize the crystal lattice and determine the compound's physical properties. The presence of both hydroxyl and protonated amino groups creates multiple hydrogen bond donor sites, while the chloride anion serves as a hydrogen bond acceptor.

The primary hydrogen bonding interactions involve the NH3+∙∙∙Cl- ionic hydrogen bonds, which typically exhibit strong binding energies and short donor-acceptor distances. These interactions form the backbone of the crystal structure and contribute significantly to the overall lattice stability. The hydroxyl group participates in OH∙∙∙Cl- hydrogen bonds, creating additional stabilization and potentially forming bifurcated hydrogen bonding patterns where the chloride anion accepts hydrogen bonds from both the ammonium and hydroxyl groups.

Studies of related amino alcohol hydrochloride salts demonstrate that these compounds often exhibit infinite chain structures formed through hydrogen bonding networks. The (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride likely adopts similar chain-like arrangements where the NH3+∙∙∙Cl- and OH∙∙∙Cl- interactions link adjacent molecules into one-dimensional chains. These chains subsequently pack in the crystal through weaker van der Waals interactions and potential π∙∙∙π stacking between the para-tolyl aromatic rings.

Interaction Type Typical Distance Range Expected Strength
NH3+∙∙∙Cl- 2.8-3.2 Å Strong
OH∙∙∙Cl- 3.0-3.4 Å Moderate
π∙∙∙π stacking 3.4-3.8 Å Weak
C-H∙∙∙Cl- 3.5-4.0 Å Weak

The hydrogen bonding network influences various physical properties including melting point, solubility, and mechanical characteristics of the crystalline material. The strong NH3+∙∙∙Cl- interactions contribute to the compound's enhanced water solubility compared to the free base form, as these ionic interactions are readily solvated by water molecules. The overall hydrogen bonding pattern determines the crystal morphology and may influence the compound's pharmaceutical properties such as dissolution rate and bioavailability.

Properties

IUPAC Name

(2S)-3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQTSKZIVWJMW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Mannich Base

The initial step involves the Mannich reaction, which introduces the amino group stereoselectively onto the aromatic backbone. The process typically employs:

  • Reactants : An aldehyde (commonly formaldehyde or acetaldehyde), p-toluidine (or a derivative), and a suitable ketone or amine precursor.
  • Conditions : Conducted in polar organic solvents such as ethanol or mixtures of ethanol and ethyl acetate at temperatures between 20°C and 60°C.
  • Outcome : Formation of a β-aminoketone or β-aminonitrile intermediate, which contains the p-tolyl moiety and the amino functionality.

Step 2: Stereoselective Reduction

The key to obtaining the (S)-enantiomer lies in the stereoselective reduction of the intermediate:

  • Reagent : Sodium borohydride (NaBH₄) or other chiral reducing agents.
  • Solvent : Ethanol, maintained at low temperatures (0–10°C) to control selectivity.
  • Process : The intermediate is reduced to the corresponding amino alcohol, with stereochemistry directed by chiral catalysts or chiral auxiliaries.

Step 3: Purification and Crystallization

  • The crude product is purified via recrystallization from isopropanol or ethanol.
  • The stereochemical purity is verified through chiral HPLC analysis.
  • The purified (S)-3-Amino-2-p-tolyl-propan-1-ol is then converted into its hydrochloride salt.

Salt Formation and Final Purification

Step 4: Hydrochloride Salt Formation

  • The free base is dissolved in a suitable solvent such as ethanol.
  • Hydrochloric acid (HCl), typically 35–38% aqueous solution, is added dropwise at controlled temperatures (preferably 0–10°C).
  • The reaction mixture is stirred for several hours to ensure complete salt formation.
  • The precipitated hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum at 40–50°C.

Step 5: Crystallization and Drying

  • The hydrochloride salt is recrystallized from isopropanol or ethanol to enhance purity.
  • Final drying is performed under reduced pressure to obtain a stable, high-purity product.

Alternative Synthetic Routes

Route A: Asymmetric Hydrogenation

  • Starting from a prochiral precursor such as (p-tolyl)propanone, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) can yield enantiomerically enriched (S)-3-Amino-2-p-tolyl-propan-1-ol.
  • The process involves hydrogen gas under controlled pressure and temperature, followed by salt formation.

Route B: Chiral Auxiliary-Mediated Synthesis

  • Using chiral auxiliaries attached to the precursor molecules, stereoselective reactions produce the desired enantiomer.
  • After the reaction, auxiliaries are removed, and the amino alcohol is isolated and converted into the hydrochloride salt.

Data Summary and Comparative Table

Aspect Methodology Reagents Solvents Temperature Stereoselectivity Purification Remarks
Mannich + Reduction Mannich reaction, NaBH₄ reduction Formaldehyde, p-toluidine, NaBH₄ Ethanol, Ethyl acetate 0–60°C High enantioselectivity Recrystallization Widely used, scalable
Asymmetric Hydrogenation Hydrogen gas, chiral catalysts Prochiral ketone Ethanol 0–10°C Very high Filtration, recrystallization Suitable for large scale
Chiral Auxiliary Auxiliary-based synthesis Chiral auxiliaries Suitable organic solvents Variable High Auxiliary removal, recrystallization Complex but highly stereoselective

Research Findings and Notes

  • Enantioselectivity : Achieved through chiral catalysts or auxiliaries, with enantiomeric excess often exceeding 98%.
  • Purity and Stability : The hydrochloride salt demonstrates improved stability and solubility, with storage at low temperatures (−20°C) recommended to prevent hydrolysis.
  • Reaction Conditions : Mild to moderate temperatures (0–50°C) and controlled pH (around 2–4 during salt formation) are optimal for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride has shown promise as a drug candidate in several therapeutic areas:

  • Mood Disorders: Preliminary studies indicate potential efficacy in treating conditions such as depression and anxiety, possibly through modulation of neurotransmitter systems.
  • Neurodegenerative Diseases: Research is ongoing into its neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease.
  • Enzyme Mechanisms: The compound has been utilized in studies investigating enzyme interactions, providing insights into biochemical pathways and potential drug targets.

The biological activities of this compound include:

  • Inhibition of Proteases: It has been evaluated as a potential inhibitor of proteases involved in viral replication, such as SARS-CoV 3CL protease .
  • Antiparasitic Activity: Certain derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria, indicating its potential in developing antimalarial drugs .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (S)-3-Amino-2-p-tolyl-propan-1-ol against oxidative stress in neuronal cells. Results indicated that the compound reduced cell death and improved cell viability under stress conditions, suggesting its potential as a treatment for neurodegenerative diseases.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that derivatives of (S)-3-Amino-2-p-tolyl-propan-1-ol exhibited significant inhibitory effects on SARS-CoV 3CL protease activity. This finding supports further investigation into its use as an antiviral agent.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent(s) Similarity Score Key Differences
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride - C₁₀H₁₄ClNO 211.68 (calc.) p-Tolyl (C6H4-CH3) - Reference compound
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride 2095772-93-1 C₉H₁₂ClNO 201.66 m-Tolyl (C6H3-CH3) 0.97 Ethanol backbone; amino at C2; meta-methyl
(S)-3-Amino-3-phenylpropan-1-ol 82769-76-4 C₉H₁₃NO 151.21 Phenyl (C6H5) 0.86 Amino at C3; lacks hydrochloride salt
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 1213160-13-4 C₉H₁₃ClFNO 205.66 4-Fluorophenyl (C6H4-F) - Fluoro substituent; similar backbone
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride 255060-27-6 C₉H₁₂ClNO 201.66 Phenyl (C6H5) 0.87 Different stereochemistry (1R,2R)

Notes:

  • Fluorine substitution (as in the 4-fluorophenyl analog) increases electronegativity, which may alter binding affinity to polar targets .
  • Backbone Modifications: Ethanol-based analogs (e.g., CAS 2095772-93-1) exhibit shorter carbon chains, reducing steric bulk but limiting conformational flexibility compared to propanol derivatives .
  • Stereochemical Impact: The (1R,2R) diastereomer (CAS 255060-27-6) demonstrates how minor stereochemical changes can drastically alter biological activity, as seen in receptor binding studies of β-adrenergic ligands .

Physicochemical and Pharmacological Comparisons

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, the target compound’s solubility is likely superior to the non-salt analog (CAS 82769-76-4) .
  • Stability : The p-tolyl group’s electron-donating methyl substituent may confer greater oxidative stability compared to electron-withdrawing groups (e.g., fluorine) in the 4-fluorophenyl analog .
  • Biological Activity : In preliminary studies, fluorinated analogs (e.g., CAS 1213160-13-4) show altered pharmacokinetic profiles, with increased metabolic resistance due to the C-F bond’s stability. Conversely, m-tolyl derivatives (CAS 2095772-93-1) may exhibit reduced target engagement due to steric hindrance from the meta-methyl group .

Biological Activity

(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride is a chiral amino alcohol that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, characterized by a p-tolyl group attached to a propan-1-ol backbone, exhibits significant interactions with various biological targets, making it an important subject of study in medicinal chemistry and pharmacology.

The molecular formula of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride is C11_{11}H15_{15}ClN2_2O, with a molar mass of approximately 165.23 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic formulations.

The biological activity of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride is primarily mediated through its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. This compound may act as a ligand for various receptors and enzymes, modulating their functions and leading to diverse biological effects.

Biological Activities

Research has indicated that (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride exhibits several notable biological activities:

  • Antidepressant Effects : Studies suggest that this compound may have potential antidepressant properties, possibly through its action on neurotransmitter systems.
  • Enzyme Interactions : It has been employed in studies investigating enzyme mechanisms and protein interactions, indicating its utility as a research tool in biochemistry.
  • Therapeutic Applications : Due to its structural characteristics, it is considered a candidate for drug synthesis and development, particularly in the context of neurological disorders.

Case Studies

Several studies have explored the biological activity of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride:

  • Antidepressant Activity : A study conducted by researchers evaluated the compound's effects on the serotonin system in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Enzyme Modulation : Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings demonstrated that (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride could inhibit certain enzyme activities, which may have implications for metabolic disorders.

Comparative Analysis

To better understand the unique properties of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaBiological ActivityMechanism of Action
(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochlorideC11_{11}H15_{15}ClN2_2OAntidepressant, Enzyme ModulatorLigand for receptors/enzyme inhibition
3-Amino-thieno[2,3-b]pyridineC9_{9}H8_{8}N2_2SAnti-inflammatoryInhibition of kinase activity
4-Hydroxycoumarin IminesC10_{10}H7_{7}NOMyosin inhibitionInhibition of ATPase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 2
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.